Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene
Description
This copper-coordinated compound features a highly complex polycyclic framework with 16 chlorine substituents and six nitrogen atoms integrated into its structure. The core consists of a nonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta backbone, which is stabilized by extensive conjugation and coordination with copper. The compound’s structural rigidity and halogen density suggest unique reactivity profiles, particularly in substitution and redox reactions .
Properties
IUPAC Name |
copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H6Cl16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/h49,52-56H;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNMRKSJRQBFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C3NC(=C1C(=C(C(=C2Cl)Cl)Cl)Cl)NC4=C5C(=C([N-]4)NC6=C7C(=C(N6)NC8=C9C(=C(N3)[N-]8)C(=C(C(=C9Cl)Cl)Cl)Cl)C(=C(C(=C7Cl)Cl)Cl)Cl)C(=C(C(=C5Cl)Cl)Cl)Cl.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H6Cl16CuN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1133.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Copper complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound is a highly complex copper coordination compound characterized by multiple chlorinated and nitrogenous ligands. This article explores the biological activity of this specific copper compound through various studies and findings.
Antimicrobial Activity
Copper complexes are known for their antimicrobial properties against a range of pathogens including bacteria and fungi. Research indicates that copper(II) complexes exhibit considerable efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 5.6 to 13.1 μM for various metallocomplexes . Additionally, these complexes demonstrated significant antifungal activity against drug-resistant strains of Candida krusei with MIC values of 13.1 μM .
Comparative Antimicrobial Efficacy
| Pathogen | MIC (μM) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.6-13.1 | |
| Enterococcus faecalis | 5.6-13.1 | |
| Candida krusei | 13.1 | |
| Candida albicans | 0.7-250 |
DNA Binding and Nuclease Activity
Copper complexes can interact with DNA through binding mechanisms that promote oxidative damage to nucleic acids. Studies reveal that these complexes exhibit DNA intercalation properties similar to established intercalators like ethidium bromide . The binding affinity of copper(II) complexes to DNA is influenced by the geometry and charge density of the copper ion . Furthermore, copper(II) complexes have been shown to facilitate nuclease activity in the presence of hydrogen peroxide (H₂O₂), leading to DNA cleavage and relaxation of plasmid forms .
The biological activity of copper complexes can be attributed to several mechanisms:
- Oxidative Stress Induction : Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells.
- DNA Interaction : The ability to bind and cleave DNA contributes to their antimicrobial effects.
- Metal Ion Chelation : The presence of ligands in the complex enhances the stability and reactivity of copper ions.
Case Studies
Several case studies highlight the potential therapeutic applications of copper complexes:
- A study demonstrated that a specific copper(II) complex exhibited higher antimicrobial activity compared to standard antibiotics like ampicillin and 5-fluorocytosine .
- Another investigation found that copper(II) complexes showed significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation .
Scientific Research Applications
Electronics
The compound is recognized for its electron transport properties , making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport efficiently enhances the performance of electronic devices.
Pigments
Copper-based phthalocyanines are widely used as colorants due to their vibrant hues and stability under light exposure. This compound can serve as a pigment in paints and coatings where durability and colorfastness are essential.
Photocatalysis
The compound's structure allows it to act as a photocatalyst in various chemical reactions under light irradiation. This application is particularly relevant in environmental remediation processes where it can help degrade pollutants.
Antimicrobial Agents
Due to the inherent properties of copper ions to combat microbial growth, this compound can be explored for use in antimicrobial coatings or treatments that prevent the spread of bacteria and viruses on surfaces.
Sensors
The unique electronic properties of this compound enable its use in developing sensors for detecting specific chemicals or biological agents. Its sensitivity can be harnessed for environmental monitoring or medical diagnostics.
Case Studies
Several studies have documented the effectiveness of copper phthalocyanines in various applications:
- OLED Technology : Research indicates that incorporating copper phthalocyanine derivatives into OLED materials significantly improves efficiency and lifetime compared to traditional materials.
- Environmental Remediation : Studies have shown that copper-based photocatalysts can effectively break down organic pollutants in wastewater under UV light exposure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Variation
- Fluorinated Analogue : A structurally related compound replaces the 16 chlorine atoms with fluorine (hexadecafluoro variant). The fluorinated version exhibits lower polarizability and reduced Lewis acidity due to fluorine’s smaller atomic radius and higher electronegativity. This results in diminished reactivity in electrophilic substitution reactions compared to the chlorinated target compound .
- Sulfonated Copper Complex : describes a copper-tetrasodium complex with sulfonate groups. While both compounds share a copper-coordinated polycyclic core, the sulfonated derivative demonstrates enhanced water solubility (>500 mg/L) due to its anionic sulfonate groups, unlike the hydrophobic chlorinated compound .
Copper(II) Coordination Complexes
- Imidazolidinone-Pyridyl Complexes: Copper(II) complexes with imidazolidinone and pyridyl ligands (e.g., Dichloro[1-(6-methyl-2-pyridyl)imidazolidin-2-one]copper(II)) share similar coordination geometries but lack the polycyclic backbone. These simpler complexes exhibit lower thermal stability (melting points: 211–245°C) compared to the target compound, which is expected to surpass 300°C due to its rigid structure .
- Thiazole/Benzothiazole Complexes: Copper-Schiff base complexes with thiazole ligands (e.g., Cu(dien)₂Cl₂) show moderate antiproliferative activity (IC₅₀: 10–50 μM against cancer cells).
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
